
Famotidine-13C,d4 Amide Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Famotidine-13C,d4 Amide Impurity is the labelled analogue of Famotidine Impurity D, which is an impurity of Famotidine . It is an intermediate in the production of Mitoxantrone .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions . The exact process of synthesis is not available in the retrieved data.Molecular Structure Analysis
The molecular formula of this compound is C8H13N5OS2 . The IUPAC name is 2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl](1 13 C)propanamide . The molecular weight is 264.4 g/mol .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . The exact details of these reactions are not available in the retrieved data.Physical And Chemical Properties Analysis
This compound has a molecular weight of 264.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 6 . The Exact Mass and Monoisotopic Mass are 264.08461422 g/mol .Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Famotidine-13C,d4 Amide Impurity can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently reacted to form the final product.", "Starting Materials": [ "Famotidine-13C,d4", "Ammonium hydroxide", "13C-labeled formaldehyde", "Deuterated acetic acid", "Deuterated chloroform", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate" ], "Reaction": [ "Step 1: Famotidine-13C,d4 is reacted with ammonium hydroxide to form the corresponding amide intermediate.", "Step 2: The amide intermediate is then reacted with 13C-labeled formaldehyde and deuterated acetic acid in the presence of sodium hydroxide to form a Schiff base intermediate.", "Step 3: The Schiff base intermediate is then reduced with deuterated chloroform and sodium hydroxide to form the final product, Famotidine-13C,d4 Amide Impurity.", "Step 4: The product is purified using standard techniques such as column chromatography and recrystallization from ethyl acetate." ] } | |
CAS-Nummer |
1327321-45-8 |
Molekularformel |
C8H13N5OS2 |
Molekulargewicht |
264.363 |
IUPAC-Name |
2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanamide |
InChI |
InChI=1S/C8H13N5OS2/c9-6(14)1-2-15-3-5-4-16-8(12-5)13-7(10)11/h4H,1-3H2,(H2,9,14)(H4,10,11,12,13)/i1D2,2D2,6+1 |
InChI-Schlüssel |
BLXXXPVCYVHTQA-VKKAIXRESA-N |
SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=O)N |
Synonyme |
3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]propanamide-13C,d4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






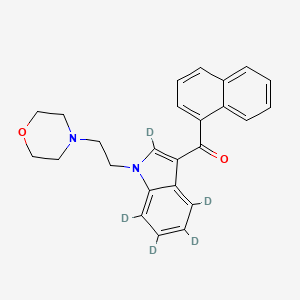
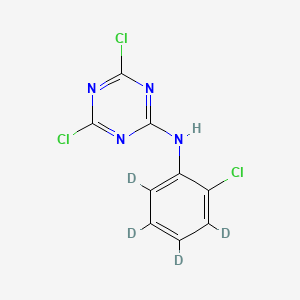

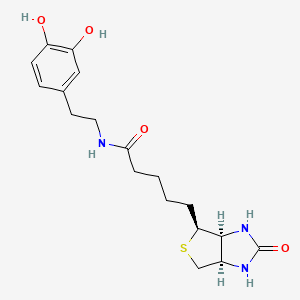
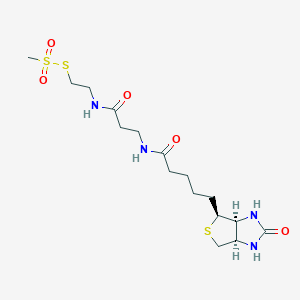
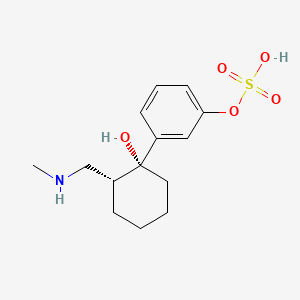
![(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid;(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,4S)-2,4-dimethylazetidine](/img/structure/B589033.png)